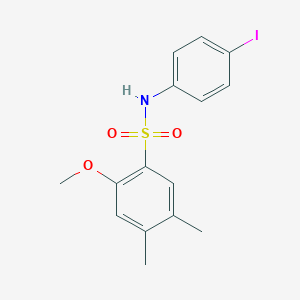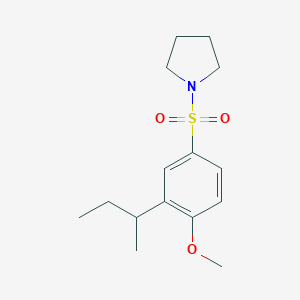
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFBS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition of this enzyme results in a decrease in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever and inflammation in rats. 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide is its potent anti-inflammatory and analgesic activities, which make it an attractive candidate for the development of new drugs. However, 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide is relatively complex, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide. One possible direction is the development of new analogs of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide with improved pharmacokinetic properties. Another potential direction is the investigation of the potential of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide and its potential as a cancer treatment.
Synthesemethoden
The synthesis of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 2-ethylphenylamine in the presence of a base. The reaction yields 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide as a white crystalline solid with a melting point of 125-127°C.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C16H18FNO3S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c1-3-12-7-5-6-8-15(12)18-22(19,20)13-9-10-14(17)16(11-13)21-4-2/h5-11,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
DSZVTAHOYXABPN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)OCC |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)


![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)




